molecular formula C16H20N2O2 B5660672 2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1'-cyclopentane]-3-carbonitrile

2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1'-cyclopentane]-3-carbonitrile

Cat. No.: B5660672
M. Wt: 272.34 g/mol
InChI Key: QQJVULBHWVKADA-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile is a complex organic compound that belongs to the class of spirochromenes These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, three-component reaction involving an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. This reaction is often catalyzed by a base, such as piperidine, and carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.

Mechanism of Action

The mechanism by which 2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1’-cyclopentane]-3-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1'-cyclopentane]-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2)7-11(19)13-12(8-15)20-14(18)10(9-17)16(13)5-3-4-6-16/h3-8,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJVULBHWVKADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(CCCC3)C(=C(O2)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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